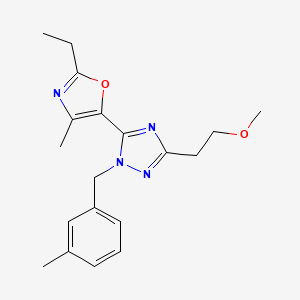![molecular formula C18H14N2 B5624673 3-methyl-2-phenylimidazo[2,1-a]isoquinoline CAS No. 61001-08-9](/img/structure/B5624673.png)
3-methyl-2-phenylimidazo[2,1-a]isoquinoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-methyl-2-phenylimidazo[2,1-a]isoquinoline often involves the utilization of catalysts and specific reactants to facilitate the formation of the imidazoisoquinoline core. For example, the catalytic system comprising 1-methylimidazolium hydrogen sulfate and chlorotrimethylsilane has demonstrated efficiency in synthesizing hydroquinazoline derivatives under solvent-free conditions, showcasing the potential pathways for synthesizing related compounds (Kefayati, Asghari, & Khanjanian, 2012). Additionally, environmentally benign routes have been developed for the synthesis of benzimidazo[2,1-a]isoquinoline by reacting substituted alkynylbenzaldehydes with ortho-phenylenediamines, indicating the versatility in synthesizing imidazoisoquinoline structures (Mishra et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-isobutyl-8,9-dimethoxy-3-phenyl-5,6-dihydroimidazo[5,1-a]isoquinolin-2-ium chloride, provides insights into the conformation and bonding patterns within the imidazoisoquinoline framework. X-ray diffraction studies reveal specific conformational details, such as the twist–boat conformation of the tetrahydropyridine ring, and the formation of centrosymmetric dimers through hydrogen bonding, highlighting the intricate molecular architecture of these compounds (Okmanov et al., 2019).
Chemical Reactions and Properties
The chemical reactions and properties of imidazoisoquinoline derivatives are characterized by their reactivity and potential for further functionalization. For instance, the synthesis of novel functionalized dihydroimidazo[2,1-a]isoquinolines involves reactions with dialkyl acetylenedicarboxylates, indicating the compound's versatility in undergoing various chemical transformations (Arab-Salmanabadi, Dorvar, & Notash, 2015).
Aplicaciones Científicas De Investigación
1. Antitumor Activity 3-Methyl-2-phenylimidazo[2,1-a]isoquinoline and its analogs have demonstrated significant antitumor activities. For instance, certain derivatives of 2,3-dihydroimidazo[2,1-a]isoquinolines have shown potent antitumor effects in various human tumor cell lines. One specific derivative, SDZ 62–434, was found to be more effective than the clinical cytostatic agent edelfosine in both in vitro and in vivo assays and is currently in clinical trials in Europe (Cheon et al., 1997). Additional studies have highlighted the synthesis and structure-activity relationship of these compounds, emphasizing their potential as antitumor agents (Cheon et al., 1998).
2. Synthesis and Chemical Properties Research has also focused on the synthesis of imidazo[2,1-a]isoquinolines and related compounds. For example, a copper(I) iodide-catalyzed oxidative C(sp(2))-H functionalization process has been developed for the synthesis of 2-phenylimidazo[2,1-a]isoquinolines with vinyl azides under mild aerobic conditions (Donthiri et al., 2014). Additionally, novel functionalized dihydroimidazo[2,1-a]isoquinolines and dihydroimidazo[2,1-a] quinolines have been synthesized, with one such compound undergoing single crystal X-ray diffraction studies to better understand its structure (Arab-Salmanabadi et al., 2015).
3. Biomimetic Synthesis Biomimetic approaches have been employed in the synthesis of isoquinoline derivatives, including dihydroimidazo[2,1-a]isoquinolines. These methods provide a stereoselective access to new chemical structures and enable further modifications to explore their potential applications (Sieck et al., 2005).
4. Microwave-Accelerated Synthesis Efficient and direct syntheses of benzimidazo[2,1-a]isoquinolines have been achieved using microwave-accelerated tandem processes. This innovative approach allows for a single synthetic operation to perform multiple chemical transformations, indicating a potential for more efficient production of these compounds (Okamoto et al., 2009).
Direcciones Futuras
The introduction of trifluoromethyl groups at the phenyl ring of mpmt and to mtfpmt blue shifts the emission spectra of Ir 3+ complexes by about 50 nm, and the corresponding emission peaks in CH 2 Cl 2, which shifted from 545 to 613 nm, were observed at room temperature with an increase in the corresponding internal quantum efficiencies (IQEs) from 5.8% to 31.6% . These results suggest that the title complexes have potential applications in LED chips and OLEDs .
Propiedades
IUPAC Name |
3-methyl-2-phenylimidazo[2,1-a]isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c1-13-17(15-8-3-2-4-9-15)19-18-16-10-6-5-7-14(16)11-12-20(13)18/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSVMMHTRNMWNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61001-08-9 | |
| Record name | 3-Methyl-2-phenylimidazo(2,1-a)isoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061001089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYL-2-PHENYLIMIDAZO(2,1-A)ISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2DU95ZMH2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-4-propyl-5-pyrimidinecarboxamide](/img/structure/B5624596.png)
![4-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5624601.png)

![4,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B5624621.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-5-methyl-1H-imidazole](/img/structure/B5624624.png)
![ethyl 2-(formylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5624641.png)
![2-isobutyl-8-[4-(trifluoromethyl)-2-pyrimidinyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624649.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5624658.png)



![1-(cyclopentylcarbonyl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-piperidinecarboxamide](/img/structure/B5624683.png)